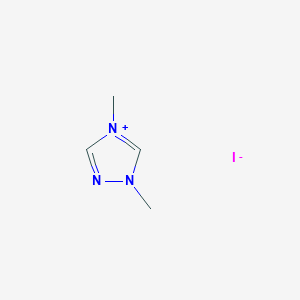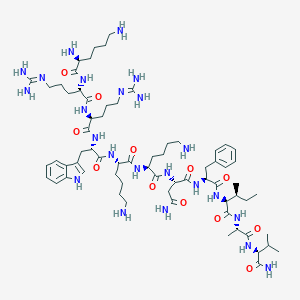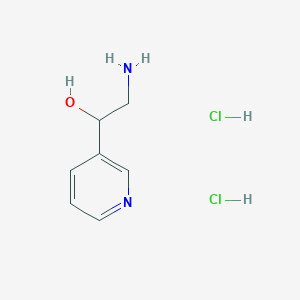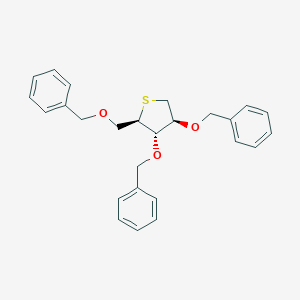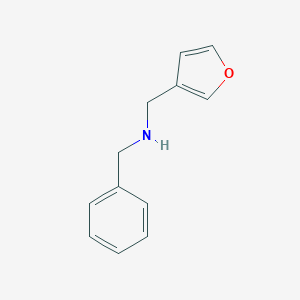
(3,5-Diethoxyphenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Surface Chemistry
Ceria Nanocrystals
Methanol has been used to study the surface sites of ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these nanocrystals help understand their catalytic properties (Wu, Li, Mullins, & Overbury, 2012).
Methanol Decomposition on Catalysts
Studies on methanol decomposition on various catalysts, like Pt(111), provide insights into the thermochemistry and activation energy barriers for the decomposition process, aiding in the development of more efficient catalytic systems (Greeley & Mavrikakis, 2002).
Biochemical and Medical Applications
Biological Membranes
Methanol affects the dynamics of lipid membranes, impacting the study of transmembrane proteins in biological and synthetic membranes. This has implications for understanding membrane behavior in various biological conditions (Nguyen et al., 2019).
PET Radiotracers
The compound has applications as a PET radiotracer in the early diagnosis of Alzheimer’s disease, showcasing its potential in medical diagnostics (Altomare et al., 2014).
Organic Synthesis and Chemical Engineering
Phthalocyanine Synthesis
(3,5-Diethoxyphenyl)methanol is used in the synthesis of novel silicon phthalocyanine and subphthalocyanine complexes, which have applications in dye production and potentially in photovoltaic cells (Bıyıklıoğlu, 2015).
Methanol as a C1 Source
Methanol is utilized as a C1 source in organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial for drug discovery and chemical production (Natte, Neumann, Beller, & Jagadeesh, 2017).
Environmental Applications
- UV Actinometry: Methanol's role in the photolysis of H2O2 in aqueous solutions aids in UV actinometry, a technique used to measure the intensity of ultraviolet light, which has environmental applications (Goldstein, Aschengrau, Diamant, & Rabani, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(3,5-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRSVKMHZMSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409017 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198623-56-2 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




